molecular formula C15H15N3S B7760814 2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline

2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline

Cat. No.: B7760814
M. Wt: 269.4 g/mol
InChI Key: KUBKVRAUEIIEBQ-UHFFFAOYSA-N
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Description

2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline is a complex organic compound featuring an imidazo[1,2-a]pyridine core, a methyl group at the 6-position, and a sulfanyl-linked aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline typically involves multiple steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Thioether Formation: The sulfanyl linkage is formed by reacting the 6-methylimidazo[1,2-a]pyridine with a thiol compound under basic conditions.

    Aniline Coupling: Finally, the aniline moiety is introduced through a nucleophilic substitution reaction, where the thiol group reacts with an aniline derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the nitro groups if present on the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities due to its ability to interact with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also serve as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can intercalate with DNA, while the aniline moiety may form hydrogen bonds or hydrophobic interactions with proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}acetic acid
  • 3-Bromo-2-methylimidazo[1,2-a]pyridine
  • 2-Amino-1-propargylpyridinium bromide

Uniqueness

Compared to similar compounds, 2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-11-6-7-15-17-12(9-18(15)8-11)10-19-14-5-3-2-4-13(14)16/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBKVRAUEIIEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CSC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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